5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
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Description
5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C21H18ClNO3 and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Derivatives : The compound 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one and its derivatives are synthesized through various chemical reactions involving 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one and arylidenemalononitriles. This process yields condensed 2-amino-4H-pyrans, which are further used in research to study their chemical properties and potential applications (Arsen'eva & Arsen'ev, 2009).
Crystallographic and Spectral Studies : The compound has been a subject of crystallographic and spectroscopic studies. For instance, one study investigated biologically relevant novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], revealing important insights into their structural and spectral properties. These studies are essential for understanding the compound's physical and chemical characteristics, which can have implications in various scientific applications (Sharma et al., 2016).
Green Synthesis and Environmental Applications
Green Synthesis Approaches : Research includes exploring green synthesis methods for compounds related to this compound. These methods aim to create environmentally friendly and sustainable pathways for synthesizing these compounds. For example, potassium phthalimide has been used as an eco-friendly catalyst in the synthesis of related compounds, demonstrating a practical and green approach to their production (Kiyani & Ghorbani, 2014).
Use in Corrosion Inhibition : Some derivatives of this compound have been studied as potential corrosion inhibitors, demonstrating the compound's utility in industrial and environmental applications. For example, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have shown effectiveness as green corrosion inhibitors for mild steel in acidic media. This application highlights the potential of these compounds in reducing material degradation and promoting sustainability (Gupta et al., 2018).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-5-15(6-8-17)13-26-21-14-25-18(11-20(21)24)12-23-10-9-16-3-1-2-4-19(16)23/h1-8,11,14H,9-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZREIBSTDBMHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.